5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methylimidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-methanesulfonylphenyl derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of hydrogen peroxide and acetic acid as reagents, with the reaction being carried out under microwave activation at 55°C for 1.5 hours . This method ensures high selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, affecting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
5-(4-Methanesulfonylphenyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the methanesulfonyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective inhibition of enzymes and stable chemical intermediates .
Properties
IUPAC Name |
5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-11(9(14)12-10(15)13-11)7-3-5-8(6-4-7)18(2,16)17/h3-6H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCYMBAGHCOXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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